1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylurea group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-19-15(9-25-11)13-4-2-3-5-14(13)21-18(22)20-12-6-7-16-17(8-12)24-10-23-16/h2-9H,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEGVLUUUYCITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea typically involves multi-step organic reactionsThe final step involves the formation of the phenylurea group via a condensation reaction with an isocyanate derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenyl)urea: Lacks the thiazole ring, making it less versatile in certain applications.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)ethyl)urea: Contains an ethyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea stands out due to its combination of the benzo[d][1,3]dioxole moiety, thiazole ring, and phenylurea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has the following structural formula:
Molecular Characteristics
- Molecular Weight : 302.36 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported in literature but can be synthesized from known precursors.
Biological Activity Overview
The biological activity of this compound can be categorized into various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have shown that urea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against human cancer cells such as MCF-7 (breast), HepG2 (liver), and A549 (lung) cell lines.
Case Study : A study on related urea derivatives demonstrated that modifications on the phenyl ring significantly influenced anticancer activity. For example, halogen substitutions enhanced potency due to increased lipophilicity and improved interaction with cellular targets .
Antimicrobial Activity
Compounds with similar structural motifs have shown promising antimicrobial properties. The presence of the thiazole moiety is particularly noteworthy as it has been linked to enhanced antibacterial activity against Gram-positive bacteria.
Research Findings : A series of thiazole-containing urea derivatives were tested for their antibacterial effects, revealing that specific substitutions increased their effectiveness against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Halogens | Increased potency | Enhances lipophilicity and receptor binding |
| Methyl groups | Improved solubility | Affects pharmacokinetics |
| Dioxole ring | Stabilizes structure | Contributes to bioactivity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that related urea derivatives can trigger programmed cell death in cancer cells.
Q & A
Q. What are the primary synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, and what methodological optimizations are critical for high yield?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation between benzo[d][1,3]dioxole and thiazole moieties. highlights the use of Pd(OAc)₂/XPhos catalysts in dioxane/water mixtures at 100°C for analogous structures .
- Urea linkage formation via reaction of an isocyanate intermediate with a primary amine. describes coupling a carboxylic acid (e.g., thiazole-4-carboxylic acid) with an amine (e.g., substituted benzylamine) using EDCI/HOBt in DMF, yielding 60% after silica chromatography .
Optimizations : Strict anhydrous conditions, temperature control (0–25°C for urea formation), and Pd catalyst selection (e.g., XPhos for Suzuki coupling) are critical. Purification via column chromatography (hexane/EtOAc gradients) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm; thiazole methyl at δ 2.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₆N₃O₃S: 366.0912) .
- IR spectroscopy : Urea carbonyl stretches at ~1650–1700 cm⁻¹ .
- X-ray crystallography : For unambiguous structural confirmation; SHELX software (e.g., SHELXL) is widely used for refinement .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Aqueous stability : Hydrolysis of the urea moiety occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, as shown for related urea derivatives in . Neutral buffers (pH 6–8) at 25°C maintain stability for >48 hours .
- Thermal stability : Decomposition above 150°C (DSC/TGA data). Store at –20°C in inert atmosphere (argon) for long-term stability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the benzo[d][1,3]dioxole and thiazole moieties to enhance bioactivity?
- Benzo[d][1,3]dioxole modifications : Electron-donating groups (e.g., methoxy) at the 5-position increase metabolic stability but reduce solubility. shows fluorination (e.g., 4-fluorobenzo[d]thiazole) improves target binding affinity by 30% .
- Thiazole substitutions : 2-Methyl groups (as in the target compound) enhance hydrophobic interactions with enzyme pockets. Replacing methyl with CF₃ (e.g., ) boosts potency (IC₅₀ from 25.1 μM to 16.2 μM in antitumor assays) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) show moderate absorption (F = 35–40%) due to first-pass metabolism. Plasma half-life: ~4 hours .
- Toxicity screening : Zebrafish embryos (96-h LC₅₀ > 100 μM) indicate low acute toxicity. Chronic toxicity in mice (28-day) reveals hepatorenal effects at ≥50 mg/kg/day .
Q. How can contradictory data on biological activity (e.g., antiproliferative vs. cytotoxic effects) be resolved?
- Dose-dependent effects : notes dual antiproliferative (GI₅₀ = 16.2 μM) and pro-apoptotic activity (via Fas/CD95 activation) at higher concentrations (>25 μM). Use dose-response curves and caspase-3/7 assays to differentiate mechanisms .
- Cell line variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities. Thiazole-containing compounds show selectivity for breast cancer (MCF-7) over glioblastoma (U87) .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Glide for modeling urea binding to kinases (e.g., EGFR). The thiazole methyl group forms van der Waals contacts with Leu788 (ΔG = –9.2 kcal/mol) .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) confirms sustained hydrogen bonding between urea carbonyl and Lys745 .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogues
| Compound | Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| Target compound | None | 25.1 | Antitumor | |
| 4-Fluoro analogue | Benzo[d]thiazole fluorination | 16.2 | Antiproliferative | |
| CF₃-thiazole derivative | Thiazole CF₃ substitution | 50.0 | Antimicrobial |
Q. Table 2. Key Synthetic Parameters
| Step | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂/XPhos | 75 | 95 |
| Urea formation | EDCI/HOBt | 60 | 98 |
| Purification | Silica chromatography | – | >95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
